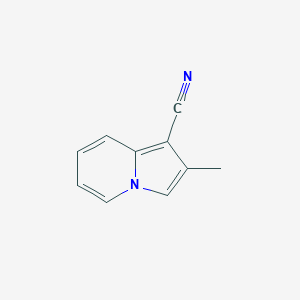

2-Methylindolizine-1-carbonitrile

Description

Properties

IUPAC Name |

2-methylindolizine-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-8-7-12-5-3-2-4-10(12)9(8)6-11/h2-5,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZQYBDJMBICIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CC=CC2=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50491222 | |

| Record name | 2-Methylindolizine-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3243-04-7 | |

| Record name | 2-Methylindolizine-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylindolizine-1-carbonitrile can be achieved through various methods. One common approach involves the cyclization of 2-formyl pyrrole derivatives with fumaronitrile. This one-pot procedure typically involves Wittig olefination followed by cyclization to produce the desired indolizine derivative .

Industrial Production Methods

the general principles of heterocyclic synthesis, such as the use of efficient cyclization reactions and high atom- and step-economy processes, are likely to be employed .

Chemical Reactions Analysis

Types of Reactions

2-Methylindolizine-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indolizine oxides, while reduction can produce amines .

Scientific Research Applications

2-Methylindolizine-1-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in other therapeutic areas.

Mechanism of Action

The mechanism of action of 2-Methylindolizine-1-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphatases, which are enzymes involved in dephosphorylation processes. This inhibition can affect various signaling pathways and biological functions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences among indolizine-carbonitrile derivatives arise from substituent type and position, influencing molecular geometry, electronic properties, and intermolecular interactions. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Effects : Bulky groups like cyclopropanylcarbonyl (in the bromo derivative) introduce steric hindrance and electronic effects, altering dihedral angles (55.0–60.2° between substituent and indolizine ring) and hydrogen-bonding patterns . The methyl group in this compound likely reduces polarity compared to halogenated or carbonyl-containing analogs.

- Crystallography : The bromo derivative crystallizes in a triclinic system (a = 8.3443 Å, b = 14.5827 Å) with three independent molecules per asymmetric unit, stabilized by intramolecular hydrogen bonds .

Q & A

Basic: What synthetic methodologies are effective for preparing 2-methylindolizine-1-carbonitrile, and how do reaction parameters influence yield?

Answer:

this compound is typically synthesized via cyclization reactions or functionalization of indolizine precursors. Key methods include:

- Multi-step cyclization : Starting from pyridine or pyrrole derivatives, using reagents like malondialdehyde to form the indolizine core, followed by nitrile group introduction via nucleophilic substitution .

- Friedel-Crafts alkylation : Hexafluoroisopropanol (HFIP) promotes regioselective functionalization, enabling efficient introduction of substituents like acetyl or aryl groups .

Optimization factors : Temperature (80–120°C), solvent polarity (e.g., DMF or chloroform), and catalyst selection (e.g., POCl₃ for nitrile formation) critically impact yield (60–90%) and purity. For example, HFIP-mediated reactions achieve >90% regioselectivity under mild conditions .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Answer:

Molecular docking and dynamics simulations predict binding interactions with biological targets (e.g., enzymes or receptors):

- Docking studies : Used to map interactions between the nitrile group and active-site residues (e.g., hydrogen bonding with phosphatases or kinases) .

- QSAR models : Correlate substituent electronic properties (Hammett constants) with antimicrobial IC₅₀ values, enabling rational design of derivatives with improved potency .

Example : Derivatives with electron-withdrawing groups (e.g., 4-bromophenyl) showed 4-fold higher activity against E. coli compared to unsubstituted analogs .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl group at C2: δ 2.1–2.3 ppm; nitrile carbon: δ 115–120 ppm) .

- X-ray crystallography : Resolves bond angles and torsion angles (e.g., C3–C4–O1 = 120.5° in HFIP-functionalized derivatives) .

- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 215.0945 for C₁₁H₁₀N₂) .

Advanced: How can regioselectivity challenges in Friedel-Crafts reactions of this compound be addressed?

Answer:

Regioselectivity is influenced by:

- Solvent effects : HFIP stabilizes transition states via hydrogen bonding, favoring C3 functionalization over C1 .

- Electrophile design : Aryl glyoxals with electron-deficient groups (e.g., 4-chlorophenyl) enhance electrophilicity, directing substitution to the indolizine C3 position .

Case study : HFIP-mediated reactions achieved 95% C3 selectivity for 3-(4-bromobenzoyl) derivatives, vs. <50% in non-polar solvents .

Data Contradiction: How should researchers resolve discrepancies in reported biological activities of structurally similar indolizine derivatives?

Answer:

Systematic approaches include:

- Meta-analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) using random-effects models to account for heterogeneity .

- Comparative assays : Re-test compounds under standardized conditions (e.g., identical bacterial strains or cell lines). For example, variances in S. aureus MIC values (4–32 µg/mL) were traced to differences in broth microdilution protocols .

- Structural validation : Confirm compound identity via X-ray crystallography to rule out isomer contamination .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., POCl₃) .

- Waste disposal : Segregate halogenated byproducts (e.g., brominated derivatives) for incineration .

Advanced: What mechanistic insights explain the antimicrobial activity of this compound derivatives?

Answer:

- Enzyme inhibition : Nitrile groups act as electrophilic warheads, covalently binding to cysteine residues in bacterial enzymes (e.g., dihydrofolate reductase) .

- Membrane disruption : Hydrophobic substituents (e.g., 4-methylbenzoyl) enhance penetration into lipid bilayers, causing leakage in E. coli .

Evidence : Derivatives with 4-bromophenyl groups showed 90% growth inhibition at 10 µg/mL, correlating with increased membrane permeability assays .

Basic: How does the electronic nature of substituents affect the reactivity of this compound?

Answer:

- Electron-withdrawing groups (EWGs) : Increase nitrile electrophilicity, enhancing nucleophilic substitution rates (e.g., 4-NO₂ accelerates reactions with amines by 3-fold) .

- Electron-donating groups (EDGs) : Stabilize the indolizine core, reducing oxidative degradation during storage .

Advanced: What strategies improve the scalability of this compound synthesis for preclinical studies?

Answer:

- Flow chemistry : Continuous reactors reduce reaction times (from 24 h to 2 h) and improve reproducibility .

- Catalyst recycling : Immobilized Lewis acids (e.g., Fe³⁺-zeolite) enable 5 reaction cycles without yield loss .

Data Contradiction: How to validate conflicting reports on the stability of this compound under acidic conditions?

Answer:

- Accelerated stability studies : Expose compounds to pH 1–3 buffers at 40°C for 48 h, monitoring degradation via HPLC. For example, stability varied by substituent: 4-Cl derivatives degraded <5%, while 4-OH analogs degraded 30% .

- DFT calculations : Predict protonation sites (e.g., nitrile vs. indolizine N) to identify labile derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.